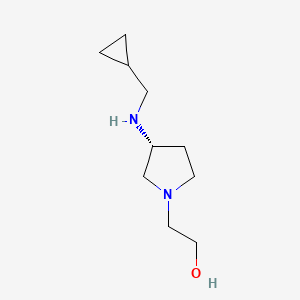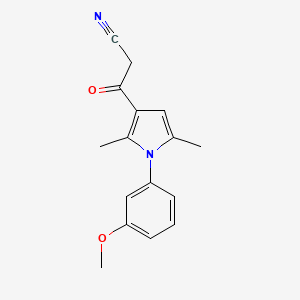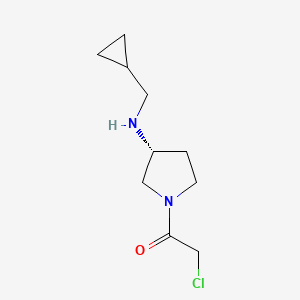
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring and a pyrazole ring, both of which are known for their diverse biological activities. The presence of the 2-chlorophenyl group adds to its chemical complexity and potential for various applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates using a suitable linker, such as a methylene group, under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to study enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Vergleich Mit ähnlichen Verbindungen
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-(2-Chlorophenyl)-1H-tetrazole: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-(2-Chlorophenyl)-1H-pyrazole: Lacks the tetrazole ring, which may reduce its potential for certain applications.
1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole and pyrazole rings, which provides a broader range of chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H10ClN7 |
|---|---|
Molekulargewicht |
275.70 g/mol |
IUPAC-Name |
1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H10ClN7/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18/h1-6H,7,13H2 |
InChI-Schlüssel |
FVAPMHMNUDCVMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)

![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)






